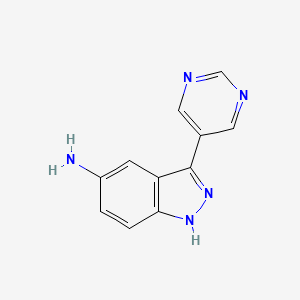

3-(Pyrimidin-5-yl)-1H-indazol-5-amine

Übersicht

Beschreibung

3-(Pyrimidin-5-yl)-1H-indazol-5-amine is a heterocyclic compound that combines the structural features of pyrimidine and indazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-5-yl)-1H-indazol-5-amine typically involves the construction of the indazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of 5-aminoindazole, which is then coupled with a pyrimidine derivative under catalytic conditions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as copper or palladium complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyrimidin-5-yl)-1H-indazol-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-(Pyrimidin-5-yl)-1H-indazol-5-amine

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with indazole frameworks. The synthetic routes often utilize various coupling techniques and reagents, allowing for the introduction of different substituents that can enhance biological activity.

Inhibition of Protein Kinases

One of the primary applications of this compound is as an inhibitor of specific protein kinases, particularly those involved in cancer signaling pathways:

- CHK1 Kinase Inhibition : This compound has been identified as a potent inhibitor of CHK1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response. Inhibition of CHK1 can sensitize cancer cells to chemotherapy and radiation therapy .

- FGFR Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers, including non-small cell lung cancer (NSCLC). For instance, compounds derived from the indazole scaffold have shown IC50 values in the low nanomolar range against FGFRs .

Antitumor Activity

The antitumor potential of this compound has been evaluated in several studies:

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against multiple cancer cell lines, including HL60 and HCT116. The IC50 values reported range from single-digit nanomolar to micromolar levels, indicating strong antiproliferative properties .

- In Vivo Efficacy : Animal studies have shown that certain derivatives can significantly inhibit tumor growth in xenograft models. For example, one study reported an impressive tumor growth inhibition (TGI) rate of nearly 97% in FGFR-driven xenograft models when treated with a related indazole derivative .

Table 1: Summary of Biological Activities

Therapeutic Implications

The ability of this compound to inhibit key kinases involved in tumor progression positions it as a promising candidate for drug development aimed at treating various malignancies. Its selectivity for specific kinases suggests that it may offer a targeted approach to cancer therapy, potentially reducing side effects associated with traditional chemotherapeutics.

Wirkmechanismus

The mechanism of action of 3-(Pyrimidin-5-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

Pyrimido[4,5-d]pyrimidine: Known for its potential as a kinase inhibitor and anticancer agent.

Uniqueness

3-(Pyrimidin-5-yl)-1H-indazol-5-amine is unique due to its specific combination of the indazole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .

Biologische Aktivität

3-(Pyrimidin-5-yl)-1H-indazol-5-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound combines the structural features of pyrimidine and indazole, making it a unique scaffold for drug development. Its potential applications span various therapeutic areas, including oncology and anti-inflammatory treatments.

The compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By binding to the active site of CDK2, it inhibits its kinase activity, leading to altered cell cycle progression and apoptosis induction in cancer cells.

Key Mechanisms:

- Inhibition of CDK2 : This leads to cell cycle arrest and apoptosis in cancer cells.

- Induction of Apoptosis : The compound activates apoptotic pathways, particularly in malignant cells, by influencing mitochondrial signaling .

- Cell Cycle Alteration : It has been shown to induce G/M phase arrest in various cancer cell lines .

Biological Activity

Research indicates that this compound exhibits significant antiproliferative activity against multiple cancer cell lines. Below is a summary of findings from various studies:

Case Studies

- Nasopharyngeal Carcinoma Study : A series of compounds based on indazole were synthesized and evaluated alongside this compound. The results showed potent antiproliferative effects comparable to cisplatin with lower nephrotoxicity .

- MCF7 Cell Line Evaluation : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis induction, as evidenced by increased Annexin V/PI staining, indicating early and late apoptotic phases .

Comparison with Similar Compounds

This compound shares structural similarities with other heterocyclic compounds known for their biological activities:

| Compound | Biological Activity |

|---|---|

| Pyrazolo[3,4-d]pyrimidine | Kinase inhibition, anticancer properties |

| Pyrimido[4,5-d]pyrimidine | Anticancer agent |

The unique combination of indazole and pyrimidine rings in this compound imparts distinct electronic and steric properties that enhance its potential as a therapeutic agent.

Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : As a building block for synthesizing more complex heterocyclic compounds.

- Cancer Research : Investigated for its potential as a selective CDK2 inhibitor.

- Pharmaceutical Development : Explored for anti-inflammatory and anticancer activities.

Eigenschaften

IUPAC Name |

3-pyrimidin-5-yl-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-8-1-2-10-9(3-8)11(16-15-10)7-4-13-6-14-5-7/h1-6H,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBIAJKHBQYINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C3=CN=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653490 | |

| Record name | 3-(Pyrimidin-5-yl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175871-66-5 | |

| Record name | 3-(Pyrimidin-5-yl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.